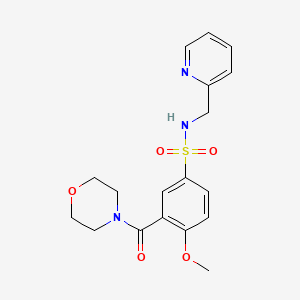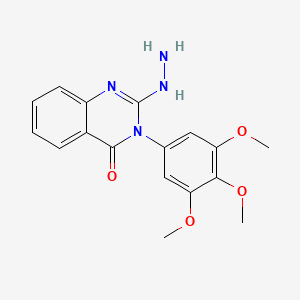![molecular formula C14H14Cl2N2OS B4658994 N-(3-chloro-2-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4658994.png)
N-(3-chloro-2-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as Diuron and is a herbicide that has been used to control the growth of weeds in various crops. In recent years, scientists have discovered that Diuron has potential applications in areas such as cancer research and drug development.
Applications De Recherche Scientifique
Diuron has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in cancer treatment. Studies have shown that Diuron has the ability to inhibit the growth of cancer cells by disrupting the microtubule network that is essential for cell division. This makes Diuron a potential candidate for the development of new cancer drugs.
In addition to cancer research, Diuron has also been studied for its potential use in drug development. Studies have shown that Diuron has the ability to modulate the activity of certain enzymes that are involved in drug metabolism. This makes Diuron a potential candidate for the development of drugs that can be used to treat various diseases.
Mécanisme D'action
The mechanism of action of Diuron is based on its ability to disrupt the microtubule network in cells. Microtubules are essential for cell division and play a crucial role in the growth and development of cells. Diuron binds to the microtubules and prevents them from functioning properly, which leads to the inhibition of cell division and growth.
Biochemical and Physiological Effects
Diuron has been shown to have several biochemical and physiological effects. Studies have shown that Diuron can cause oxidative stress in cells, which can lead to cell damage and death. In addition, Diuron has been shown to have an impact on the immune system by altering the levels of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Diuron in lab experiments is its ability to selectively target certain cells. This makes it a useful tool for studying the mechanisms of action of various drugs and compounds. However, one of the limitations of using Diuron is its potential toxicity. Studies have shown that Diuron can have toxic effects on certain cells and organisms, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Diuron. One area of research is the development of new cancer drugs based on the mechanism of action of Diuron. Another area of research is the development of drugs that can be used to modulate the activity of enzymes involved in drug metabolism. In addition, future research can focus on the potential use of Diuron in other areas such as agriculture and environmental science.
Conclusion
In conclusion, Diuron is a chemical compound that has potential applications in various areas of scientific research. Its unique properties make it a useful tool for studying the mechanisms of action of various drugs and compounds. However, its potential toxicity can limit its use in certain experiments. Future research can focus on the development of new cancer drugs and drugs that can be used to modulate the activity of enzymes involved in drug metabolism.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8-10(15)4-3-5-11(8)18-14(19)17-9(2)12-6-7-13(16)20-12/h3-7,9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRSUKBBBGBTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-chloro-4-fluorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4658911.png)
![1-butyryl-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4658915.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B4658923.png)


![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4658943.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4658952.png)
![5-[(2,6-dimethoxyphenoxy)acetyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4658965.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4658969.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4658987.png)
![1-(2,5-dimethoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4659006.png)